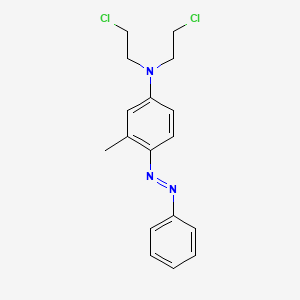
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups, a methyl group, and a phenyldiazenyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline typically involves the reaction of N,N-bis(2-chloroethyl)aniline with appropriate reagents to introduce the methyl and phenyldiazenyl groups. One common method involves the use of hydrazine hydrate in the presence of a catalyst or without a catalyst to achieve the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group to amines using hydrazine hydrate is a notable reaction.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is frequently used for the reduction of the azo group.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under mild conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Amines are the primary products formed from the reduction of the azo group.
Substitution: Substituted aniline derivatives are formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential cytotoxic effects. The azo group may also play a role in the compound’s biological activity by undergoing reduction to form active amines .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: A related compound with similar chloroethyl groups but lacking the methyl and phenyldiazenyl groups.
N,N-Bis(2-chloroethyl)methylamine: Another similar compound with a methyl group but without the phenyldiazenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in its simpler analogs.
Propiedades
Número CAS |
64253-12-9 |
|---|---|
Fórmula molecular |
C17H19Cl2N3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H19Cl2N3/c1-14-13-16(22(11-9-18)12-10-19)7-8-17(14)21-20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Clave InChI |
WRDRPCGBZOZRJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















